Cas no 947249-13-0 (5-Bromo-3-(difluoromethoxy)pyridin-2-amine)

5-Bromo-3-(difluoromethoxy)pyridin-2-amine structure
947249-13-0 structure
Product Name:5-Bromo-3-(difluoromethoxy)pyridin-2-amine
CAS 번호:947249-13-0
MF:C6H5BrF2N2O
메가와트:239.017507314682
MDL:MFCD12405789
CID:1035026
PubChem ID:42609056
Update Time:2024-10-25

5-Bromo-3-(difluoromethoxy)pyridin-2-amine 화학적 및 물리적 성질

이름 및 식별자

    • 5-Bromo-3-(difluoromethoxy)pyridin-2-amine
    • 5-bromo-3-(difluoromethoxy)-2-Pyridinamine
    • 2-Amino-3-difluoromethoxy-5-bromopyridine
    • 2-Amino-5-bromo-3-difluoromethoxypyridine
    • 2-Amino-5-bromo-3-(difluoromethoxy)pyridine
    • C6H5BrF2N2O
    • KSCDCUDCOXNYJD-UHFFFAOYSA-N
    • RB3035
    • FCH1345272
    • BC005074
    • SY023184
    • AB0035216
    • ST2411828
    • 5-Bromo-3-(difluoromethoxy)-2-pyridinamine (ACI)
    • 2-Amino-3-difluoromethoxy-5-bromopyridine;2-Amino-5-bromo-3-difluoromethoxypyridine
    • BCP31385
    • DTXSID00915347
    • DS-11545
    • 947249-13-0
    • MFCD12405789
    • CS-W022317
    • AKOS015916872
    • 5-bromo-3-(difluoromethoxy)pyridine-2-amine
    • SCHEMBL69487
    • J-507787
    • 2-Amino-3-(Difluoromethoxy)-5-Bromopyridine
    • AC-22593
    • DB-080011
    • MDL: MFCD12405789
    • 인치: 1S/C6H5BrF2N2O/c7-3-1-4(12-6(8)9)5(10)11-2-3/h1-2,6H,(H2,10,11)
    • InChIKey: KSCDCUDCOXNYJD-UHFFFAOYSA-N
    • 미소: FC(OC1C(N)=NC=C(Br)C=1)F

계산된 속성

  • 정밀분자량: 237.955
  • 동위원소 질량: 237.955
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 5
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 150
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 48.1
  • 소수점 매개변수 계산 참조값(XlogP): 2.1

실험적 성질

  • 색과 성상: No data avaiable
  • 밀도: 1.752
  • 융해점: No data available
  • 비등점: No data available
  • 플래시 포인트: No data available
  • 증기압: No data available

5-Bromo-3-(difluoromethoxy)pyridin-2-amine 보안 정보

5-Bromo-3-(difluoromethoxy)pyridin-2-amine 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OT116-250mg
5-Bromo-3-(difluoromethoxy)pyridin-2-amine
947249-13-0 98%
250mg
775CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OT116-100mg
5-Bromo-3-(difluoromethoxy)pyridin-2-amine
947249-13-0 98%
100mg
350CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OT116-5g
5-Bromo-3-(difluoromethoxy)pyridin-2-amine
947249-13-0 98%
5g
6248CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OT116-1g
5-Bromo-3-(difluoromethoxy)pyridin-2-amine
947249-13-0 98%
1g
1431.0CNY 2021-08-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B846218-250mg
5-Bromo-3-(difluoromethoxy)pyridin-2-amine
947249-13-0 98%
250mg
685.80 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OT116-200mg
5-Bromo-3-(difluoromethoxy)pyridin-2-amine
947249-13-0 98%
200mg
470.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OT116-50mg
5-Bromo-3-(difluoromethoxy)pyridin-2-amine
947249-13-0 98%
50mg
187.0CNY 2021-08-04
TRC
B800653-250mg
5-Bromo-3-(difluoromethoxy)pyridin-2-amine
947249-13-0
250mg
$ 190.00 2023-04-18
TRC
B800653-1g
5-Bromo-3-(difluoromethoxy)pyridin-2-amine
947249-13-0
1g
$ 465.00 2022-06-01
TRC
B800653-50mg
5-Bromo-3-(difluoromethoxy)pyridin-2-amine
947249-13-0
50mg
45.00 2021-08-16

5-Bromo-3-(difluoromethoxy)pyridin-2-amine 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  3 min, 0 °C; 20 min, 0 °C
참조
Preparation of imidazolopyridines and -pyrimidines as tricyclic DLK inhibitors and uses thereof
, World Intellectual Property Organization, , ,

합성 방법 2

반응 조건
1.1 Reagents: Bromine Solvents: Acetic acid ;  rt; 2 h, rt
참조
Preparation of pyrazole compounds as Raf inhibitors
, World Intellectual Property Organization, , ,

합성 방법 3

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: 1,2-Dimethoxyethane ,  Water ;  10 - 20 °C
1.2 16 h, 15 psi, 10 - 20 °C
참조
Preparation of spiroaminoindene piperidines as Shp2 phosphatase inhibitors for the treatment of disorders associated with SHP2 deregulation
, World Intellectual Property Organization, , ,

합성 방법 4

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  -20 °C; 3 h, rt
참조
Preparation of spiro compounds as Map4K1 inhibitors
, World Intellectual Property Organization, , ,

합성 방법 5

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  6 h, rt
참조
Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors
, World Intellectual Property Organization, , ,

합성 방법 6

반응 조건
참조
Preparation of imidazole compounds as Raf kinase inhibitors for treating cancer
, United States, , ,

합성 방법 7

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  3 min, 0 °C; 20 min, 0 °C
참조
Preparation of pyrazole derivatives and uses thereof as inhibitors of DLK
, World Intellectual Property Organization, , ,

합성 방법 8

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  3 min, 0 °C; 20 min, 0 °C
참조
Preparation of bipyrimidinamine derivatives and analogs for use in the treatment of neurodegenerative diseases
, World Intellectual Property Organization, , ,

합성 방법 9

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  3 min, 0 °C; 20 min, 0 °C
참조
Preparation of pyrazolylpyridinamine derivatives for use as DLK inhibitors
, World Intellectual Property Organization, , ,

합성 방법 10

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  12 h, 25 °C
참조
Piperidin-1-yl-N-pyridin-3-yl-2-oxoacetamide derivatives useful for the treatment of MTAP-deficient and/or MT-A accumulating cancers and their preparation
, World Intellectual Property Organization, , ,

합성 방법 11

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  10 min, 0 °C; 10 min, 0 °C
참조
Preparation of substituted imidazoles and oxazoles as Raf kinase inhibitors
, World Intellectual Property Organization, , ,

합성 방법 12

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  0 °C
1.2 Reagents: Sodium bisulfite Solvents: Water ;  neutralized
참조
Process for the preparation of biheteroaryl compounds and crystal forms thereof
, World Intellectual Property Organization, , ,

합성 방법 13

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  5 h, 0 - 10 °C; 10 min, 0 °C
참조
Preparation of pyridinylimidazolylpyrimidine derivatives and analogs for use as Raf kinase modulators
, World Intellectual Property Organization, , ,

5-Bromo-3-(difluoromethoxy)pyridin-2-amine Raw materials

5-Bromo-3-(difluoromethoxy)pyridin-2-amine Preparation Products

추천 공급업체
Shanghai Hongxiang Biomedical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Nanjing Jubai Biopharm
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Nanjing Jubai Biopharm
Jiangsu Kolod Food Ingredients Co.,ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jiangsu Kolod Food Ingredients Co.,ltd
Shanghai Bent Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Suzhou Genelee Bio-Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Suzhou Genelee Bio-Technology Co., Ltd.